(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol

Description

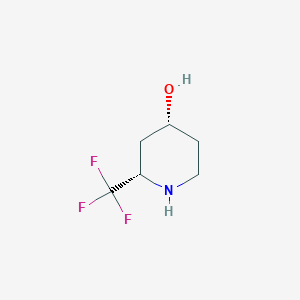

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

(2S,4R)-2-(trifluoromethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 |

InChI Key |

MNFGDTYUQGCQBE-UHNVWZDZSA-N |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1O)C(F)(F)F |

Canonical SMILES |

C1CNC(CC1O)C(F)(F)F |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Analysis

Influence of Trifluoromethyl Group on Piperidine (B6355638) Conformation

The trifluoromethyl group is a bulky and highly electronegative substituent that exerts a profound influence on the conformational equilibrium of the piperidine ring. Sterically, the large size of the CF3 group would be expected to favor an equatorial position to minimize 1,3-diaxial interactions. However, electronic effects, such as the anomeric effect, can counteract this steric preference. researchgate.net

Computational studies on 2-trifluoromethylpiperidine have shown that the presence of the CF3 group introduces a significant axial penalty. researchgate.net This penalty arises from steric clashes with the axial hydrogens on the same side of the ring. Consequently, in the absence of other strong electronic effects, the conformer with the equatorial CF3 group is generally more stable. The electronegativity of the CF3 group also withdraws electron density from the C-2 carbon, affecting the bond lengths and angles of the piperidine ring.

Anomeric Effects in Fluorinated and Trifluoromethyl Piperidines

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom in a heterocycle) to occupy the axial position, despite the steric hindrance. researchgate.netyoutube.com This preference is traditionally explained by a stabilizing hyperconjugative interaction between the lone pair of the heteroatom (in this case, the nitrogen of the piperidine ring) and the antibonding σ* orbital of the C-substituent bond (nN → σ*C-CF3). nih.gov

In the case of 2-trifluoromethylpiperidines, a computational investigation has shown that the most pronounced evidence of the anomeric effect, expressed as hyperconjugative delocalization of the nitrogen lone pair, occurs in structures with the CF3 group in the axial position and the N-H bond in the equatorial position. researchgate.net However, unlike in 2-fluoropiperidines where the axial conformer is the lowest-energy structure, the increased axial penalty associated with the bulkier CF3 group means this is not the case for 2-trifluoromethylpiperidine. researchgate.net The interplay between the stabilizing anomeric effect and the destabilizing steric interactions determines the final conformational preference.

Hyperconjugative Delocalization and Stereoelectronic Effects (e.g., Gauche Effect)

Hyperconjugative delocalization plays a crucial role in the stability of different conformers of (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol. The primary hyperconjugative interaction is the anomeric nN → σ*C-CF3 interaction, as discussed above. researchgate.net This donation of electron density from the nitrogen lone pair to the antibonding orbital of the C-CF3 bond is most effective when the lone pair and the C-CF3 bond are anti-periplanar, a geometry achieved when the CF3 group is axial. nih.gov

Conformational Preferences and Energetic Ordering of Isomers

The conformational preference of this compound is a delicate balance of the steric bulk of the CF3 and OH groups and the various stereoelectronic effects. The energetic ordering of the possible chair conformers (diaxial, diequatorial, and axial-equatorial) is determined by the sum of these stabilizing and destabilizing interactions.

For the (2S,4R) isomer, the two main chair conformers would have:

An axial CF3 group and an equatorial OH group.

An equatorial CF3 group and an axial OH group.

Computational studies on related fluorinated piperidines indicate that the energetic ordering is highly dependent on the substitution pattern and the solvent. nih.govd-nb.info For instance, in nonpolar solvents, steric effects often dominate, favoring the conformer with the larger group (CF3) in the equatorial position. However, in polar solvents, stabilization of conformers with larger dipole moments can become significant, potentially favoring a different conformer. nih.govd-nb.info The presence of the 4-hydroxy group can also lead to intramolecular hydrogen bonding, further complicating the conformational landscape. A detailed computational analysis of this compound would be required to definitively assign the lowest energy conformer under different conditions.

| Interaction | Preferred Orientation | Rationale |

| Steric Hindrance (CF3) | Equatorial | Minimizes 1,3-diaxial interactions. |

| Anomeric Effect (nN → σ*C-CF3) | Axial CF3 | Maximizes orbital overlap for hyperconjugation. researchgate.net |

| Gauche Effect | Gauche | Stabilizing hyperconjugative interactions between adjacent electronegative groups. wikipedia.org |

| Solvation | Varies | Polar solvents can stabilize conformers with larger dipole moments. nih.gov |

Advanced Characterization Techniques for Stereochemical Elucidation

The definitive determination of the stereochemistry and conformational preferences of this compound relies on advanced analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. nih.gov For this compound, a successful X-ray crystallographic analysis would reveal:

The absolute configuration at the C-2 and C-4 chiral centers.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The axial or equatorial positions of the trifluoromethyl and hydroxyl groups.

Intermolecular interactions, such as hydrogen bonding, in the crystal packing.

While a crystal structure for this compound itself is not publicly available, analysis of related fluorinated piperidines confirms the prevalence of the chair conformation. researchgate.net The analysis of pyrophoric or unstable materials using this technique requires special handling, such as the use of an inert atmosphere and low temperatures. ncl.ac.uk

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, 1H, 13C, and 19F NMR would provide crucial information.

1H NMR: The coupling constants (J-values) between protons on the piperidine ring can help determine their dihedral angles and thus the ring's conformation. For example, a large coupling constant between two vicinal axial protons (Jax-ax) is indicative of a chair conformation.

13C NMR: The chemical shifts of the carbon atoms are sensitive to their electronic environment and can provide further evidence for the molecular structure.

19F NMR: This is a particularly valuable technique for fluorinated compounds. The chemical shift of the CF3 group is highly sensitive to its local electronic and magnetic environment, making it an excellent probe for conformational analysis. nih.gov Different conformers will generally have distinct 19F NMR chemical shifts. The magnitude of the coupling constants between the fluorine atoms and adjacent protons (JHF) can also be used to distinguish between axial and equatorial orientations of the CF3 group. nih.gov Quantum chemical calculations can be used to predict 19F NMR chemical shifts to aid in the assignment of stereochemistry and the identification of different isomers. researchgate.net The chemical shifts in 19F NMR are typically reported relative to a standard such as CFCl3. colorado.edu

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Definitive solid-state structure, absolute configuration, bond lengths/angles, conformation, intermolecular interactions. researchgate.netresearchgate.net |

| 1H NMR | Proton environment, coupling constants (J-values) for conformational analysis. |

| 13C NMR | Carbon skeleton and electronic environment. |

| 19F NMR | Sensitive probe for fluorine's local environment, conformational analysis, and stereochemical assignment. nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the underlying factors that govern the outcomes of chemical reactions. For the synthesis of substituted piperidines, these methods can predict the most likely reaction pathways and explain observed stereoselectivities.

Density Functional Theory (DFT) has become a important tool for studying the synthesis of complex molecules like trifluoromethyl-substituted piperidines. While specific DFT studies focusing exclusively on the synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol are not extensively documented in publicly available literature, general principles derived from related systems can be applied. The diastereoselectivity in the synthesis of 2-substituted piperidines, for instance, is often rationalized by examining the transition states of cyclization reactions.

In the synthesis of α-trifluoromethylpiperidines through intramolecular Mannich reactions, the observed diastereoselectivity is often explained by the adoption of a chair-like transition state where steric interactions are minimized. iau.ir DFT calculations on similar cyclization reactions, such as the visible-light-driven silylative cyclization of aza-1,6-dienes to form polysubstituted piperidines, have shown that the stereochemical outcome is dictated by the subtle energy differences between various transition state conformations. researchgate.net For example, a transition state with a bulky substituent in an axial position may be disfavored due to 1,3-diaxial repulsion, leading to the preferential formation of the diastereomer with the substituent in an equatorial position. The presence of the trifluoromethyl group, with its significant steric and electronic influence, would be a critical factor in these calculations.

Table 1: Factors Influencing Diastereoselectivity in Piperidine (B6355638) Synthesis

| Factor | Description | Computational Insight |

| Steric Hindrance | Repulsive interactions between bulky groups in the transition state. | DFT calculations can quantify the energetic penalty of sterically demanding conformations, such as those with axial substituents. |

| Stereoelectronic Effects | Orbital interactions that stabilize specific conformations. | NBO analysis within DFT can identify stabilizing hyperconjugative interactions that favor one transition state over another. |

| Solvent Effects | The influence of the surrounding medium on the reaction pathway. | Implicit or explicit solvent models in DFT calculations can account for the stabilization or destabilization of transition states by the solvent. |

This table is a generalized representation based on computational studies of piperidine synthesis and is not specific to this compound due to a lack of specific literature.

The analysis of reaction mechanisms and the characterization of transition states are fundamental to understanding how a chemical transformation occurs. For the formation of the this compound ring system, several cyclization strategies can be envisioned, each with its own set of transition states. Computational chemistry allows for the in-silico exploration of these pathways. researchgate.net

Advanced Theoretical Methodologies for Conformational Analysis

The conformational flexibility of the piperidine ring, coupled with the influence of the trifluoromethyl and hydroxyl substituents, results in a complex conformational landscape for this compound. Advanced theoretical methods are required to accurately model these systems.

High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered the "gold standard" for accurate energy calculations. However, their computational cost often limits their application to smaller systems. More computationally efficient yet highly accurate methods include double-hybrid DFT functionals like B2PLYP-D and range-separated hybrid functionals with dispersion corrections like ωB97XD.

A computational study on fluoro and trifluoromethyl piperidines demonstrated that methods like CCSD(T) with complete basis set extrapolation, B2PLYP-D, and ωB97XD provide results that are in very good agreement for predicting conformational energies. Current time information in MacKenzie County, CA. These studies reveal that the preference for axial or equatorial positioning of the trifluoromethyl group is a delicate balance of steric and stereoelectronic effects. For 2-trifluoromethylpiperidine, an anomeric effect, which involves the delocalization of the nitrogen lone pair into the σ* orbital of the C-CF3 bond, is most pronounced when the trifluoromethyl group is axial and the N-H bond is equatorial. Current time information in MacKenzie County, CA. However, the steric bulk of the CF3 group introduces a significant axial penalty.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular interactions by analyzing the electron density of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov For this compound, NBO analysis can quantify the stereoelectronic interactions that influence its conformational preferences.

The anomeric effect in 2-trifluoromethylpiperidines, for example, can be rationalized through NBO analysis by examining the stabilization energy associated with the n(N) → σ*(C-CF3) interaction. Current time information in MacKenzie County, CA. This interaction is a form of hyperconjugation that stabilizes the conformation where the nitrogen lone pair and the C-CF3 bond are anti-periplanar. NBO analysis can also reveal other important interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom or the fluorine atoms of the trifluoromethyl group, which would further influence the conformational landscape.

Table 2: Key NBO Interactions in Substituted Piperidines

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| Anomeric Effect | n(N) | σ(C-CF3) | Stabilizes the axial conformation of the trifluoromethyl group. |

| Intramolecular Hydrogen Bonding | n(O) | σ(N-H) | Can influence the orientation of the hydroxyl group and the overall ring conformation. |

| Hyperconjugation | σ(C-H) | σ*(C-C) | Contributes to the overall stability of the piperidine ring. |

This table represents potential NBO interactions in this compound based on studies of related compounds. Specific stabilization energies would require dedicated calculations.

Molecular Modeling of Interactions and Conformational Landscapes

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, molecular modeling is crucial for understanding its three-dimensional structure and how it interacts with other molecules, which is particularly relevant in the context of its potential biological activity.

By exploring the conformational landscape, molecular modeling can identify the low-energy conformations that the molecule is likely to adopt in different environments (e.g., in solution or when bound to a biological target). ijcce.ac.ir This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The collection of these conformations and their relative energies constitutes the conformational landscape. Understanding this landscape is critical, as the bioactive conformation of a molecule is not always its lowest-energy conformation in solution.

Role of Electrostatic and Steric Effects

The conformational equilibrium of the piperidine ring in this compound is primarily governed by the balance between electrostatic and steric interactions. The trifluoromethyl group is strongly electron-withdrawing and sterically demanding, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

In the chair conformation of the piperidine ring, the substituents can occupy either axial or equatorial positions. For the (2S,4R) diastereomer, the trifluoromethyl group at C2 and the hydroxyl group at C4 are in a cis relationship. This means that one substituent will be in an equatorial position while the other is in an axial position, or both could be in equatorial or axial positions depending on the specific chair conformation. However, the cis-2,4-disubstituted pattern typically favors a chair conformation where both substituents can occupy equatorial positions to minimize steric strain.

Computational studies on related fluorinated piperidines have shown that electrostatic interactions, including charge-dipole and dipole-dipole interactions, play a crucial role in determining conformational preferences. researchgate.net For instance, the interaction between the electron-withdrawing fluorine atoms and the nitrogen lone pair or a protonated nitrogen can significantly influence the stability of different conformers. researchgate.netnih.gov In this compound, the large dipole moment of the C-F bonds in the CF3 group and the polar O-H bond will create a complex electrostatic potential surface within the molecule.

Steric hindrance, primarily from the bulky trifluoromethyl group, is another critical factor. An axial orientation of the CF3 group would lead to significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6, destabilizing this conformation. Therefore, a conformation where the trifluoromethyl group occupies an equatorial position is generally expected to be more stable. The hydroxyl group at the C4 position is less sterically demanding and can tolerate an axial position more readily, although an equatorial orientation is still generally favored.

The interplay of these effects is summarized in the following table, which outlines the expected dominant interactions for different substituent orientations.

| Substituent Position | Dominant Steric Effect | Key Electrostatic Interactions |

| 2-CF3 (equatorial), 4-OH (equatorial) | Minimized 1,3-diaxial strain | Dipole-dipole interactions between C-F and C-O/O-H bonds |

| 2-CF3 (axial), 4-OH (axial) | Significant 1,3-diaxial strain from CF3 | Potential intramolecular hydrogen bonding (destabilized by steric clashes) |

| 2-CF3 (equatorial), 4-OH (axial) | Moderate steric strain | Complex interplay of dipole moments |

| 2-CF3 (axial), 4-OH (equatorial) | High steric strain from CF3 | Strong destabilizing 1,3-diaxial interactions |

Evaluation of Anomeric and Gauche Effects

Beyond classical steric and electrostatic effects, more nuanced stereoelectronic interactions such as the anomeric and gauche effects are vital for a complete understanding of the conformational behavior of this compound.

The anomeric effect in piperidines involves the delocalization of the nitrogen lone pair electrons into the antibonding orbital (σ*) of an adjacent axial C-X bond, where X is an electronegative atom or group. researchgate.net In the case of 2-substituted piperidines, this effect typically stabilizes the conformation where the substituent is in the axial position. A computational investigation into trifluoromethyl-substituted piperidines has indicated that the anomeric effect, expressed as the hyperconjugative delocalization of the nitrogen lone pair, is most pronounced when the trifluoromethyl group is axial and the N-H bond is equatorial. researchgate.net However, this stabilizing anomeric effect is often counteracted by the significant steric penalty associated with placing the bulky CF3 group in an axial position. researchgate.net

The gauche effect describes the tendency of certain substituents to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically preferred anti conformation. This is often observed when both substituents are electronegative. In the context of this compound, a gauche relationship would exist between the trifluoromethyl group and the hydroxyl group in certain conformations. The stability of such an arrangement would depend on a balance of hyperconjugative and electrostatic interactions.

The relative energies of the different conformers are determined by the sum of all these stabilizing and destabilizing interactions. Computational methods, such as Density Functional Theory (DFT), are essential to quantify these subtle energetic differences.

| Effect | Description | Relevance to this compound |

| Anomeric Effect | Delocalization of the nitrogen lone pair into an adjacent axial σ* C-X orbital. | Stabilizes an axial CF3 group, but this is likely outweighed by steric repulsion. |

| Gauche Effect | Preference for a gauche arrangement of electronegative substituents. | May influence the relative orientation of the CF3 and OH groups in flexible conformations. |

Void Analysis for Crystal Structure Strength and Stability

A void analysis is a computational tool used to investigate the empty spaces, or voids, within a crystal lattice. The size, shape, and distribution of these voids are crucial for understanding a crystal's mechanical properties, stability, and its ability to accommodate guest molecules. The analysis is performed on the experimentally determined crystal structure of a compound.

As of the current literature survey, a single crystal X-ray structure for this compound is not publicly available. Therefore, a specific void analysis for this compound cannot be presented. However, the principles of the analysis can be described.

The process involves calculating the electron density of the molecule and mapping the areas in the unit cell that are not occupied by the electron density of the constituent molecules. The volume of these voids is then calculated. A smaller total void volume generally indicates a more efficiently packed and potentially more stable crystal structure. Large, interconnected voids might suggest mechanical weakness or the potential for solvent inclusion.

For a molecule like this compound, the presence of a hydroxyl group suggests the strong possibility of intermolecular hydrogen bonding in the solid state. These hydrogen bonds would likely dictate the primary packing motif. The bulky trifluoromethyl groups would then pack in a way that minimizes steric clashes while maximizing van der Waals interactions. A void analysis would reveal how efficiently these competing interactions fill the space in the crystal lattice.

Derivatization and Chemical Transformations of 2s,4r 2 Trifluoromethyl Piperidin 4 Ol Scaffold

Strategies for Functional Group Manipulation on the Piperidine (B6355638) Ring

The bifunctional nature of the (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol core, possessing both a secondary amine and a secondary alcohol, permits a wide range of functional group interconversions. The reactivity of the nitrogen and oxygen centers can be selectively targeted to introduce new functionalities.

N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various transformations:

N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or by reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or carboxylic acids under standard coupling conditions yields the corresponding amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which can act as hydrogen bond acceptors and modify the physicochemical properties of the molecule.

O-Functionalization: The secondary hydroxyl group at the C4 position can be transformed into a variety of other functional groups:

O-Acylation: Esterification with carboxylic acids or their derivatives provides access to a range of esters.

Etherification: Formation of ethers can be accomplished through reactions like the Williamson ether synthesis.

O-Sulfonylation: Conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, transforms it into a good leaving group for subsequent nucleophilic substitution reactions.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to various other functionalities, such as esters, ethers, and azides, with inversion of stereochemistry.

Introduction of Diverse Chemical Moieties

The strategic functionalization of the piperidine scaffold allows for the introduction of a wide array of chemical moieties, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. The trifluoromethyl group itself imparts unique properties such as increased metabolic stability and lipophilicity.

Diverse substituents can be introduced at both the nitrogen and oxygen positions to modulate properties like potency, selectivity, and pharmacokinetic profiles. For instance, in the development of anti-tuberculosis agents, a library of piperidinol analogs was generated through parallel synthesis, introducing various substituted phenoxypropyl groups at the nitrogen atom.

Table 1: Examples of Chemical Moieties Introduced onto the Piperidin-4-ol Scaffold

| Position of Modification | Type of Moiety | Synthetic Method |

|---|---|---|

| N1 (Nitrogen) | Aryl groups | Buchwald-Hartwig amination |

| N1 (Nitrogen) | Acyl groups | Amide coupling |

| N1 (Nitrogen) | Alkyl groups | Reductive amination |

| C4 (Oxygen) | Esters | Esterification, Mitsunobu reaction |

| C4 (Oxygen) | Ethers | Williamson ether synthesis |

Development of Advanced Building Blocks from the Core Structure

This compound serves as a foundational structure for the synthesis of more complex and highly functionalized building blocks. These advanced intermediates are designed for efficient incorporation into larger molecules, facilitating fragment-based drug discovery (FBDD) and lead optimization. The inherent chirality and the presence of the trifluoromethyl group make it an attractive starting point for creating novel chemical entities with well-defined three-dimensional structures.

By protecting one of the functional groups, the other can be elaborated through multi-step synthetic sequences. For example, protection of the amine allows for extensive modification of the C4-hydroxyl group and adjacent positions. Conversely, protection of the alcohol enables a wide range of transformations at the piperidine nitrogen. These strategies yield advanced building blocks with tailored reactivity for subsequent synthetic steps.

Dehydration and Subsequent Functionalization

The secondary alcohol at the C4 position can be eliminated to introduce a double bond within the piperidine ring, leading to the formation of a 2-(trifluoromethyl)-1,2,3,4-tetrahydropyridine derivative. This transformation opens up new avenues for functionalization.

Dehydration Methods:

Acid Catalysis: Treatment with strong acids can promote dehydration, although this may sometimes lead to rearrangements or side reactions.

Martin's Sulfurane: This reagent is known for the efficient and mild dehydration of secondary alcohols to alkenes.

Functionalization of the Tetrahydropyridine (B1245486) Intermediate: The resulting alkene in the tetrahydropyridine ring is a versatile functional group for further transformations:

Catalytic Hydrogenation: The double bond can be reduced to yield the corresponding 2-(trifluoromethyl)piperidine. The stereochemical outcome of the hydrogenation can often be directed by the existing stereocenter at C2.

Diels-Alder Reaction: If the double bond is part of a conjugated system, it can potentially act as a dienophile in [4+2] cycloaddition reactions to construct bicyclic systems.

Other Additions: The alkene can undergo various addition reactions, such as halogenation, hydroboration-oxidation, and epoxidation, to introduce new functional groups with controlled regioselectivity and stereoselectivity.

Utilization as Synthetic Intermediates

The this compound scaffold and its derivatives are valuable intermediates in the synthesis of complex, biologically active molecules. The piperidine motif is a common core structure in many approved drugs and clinical candidates. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a lead compound.

This building block is particularly useful in the synthesis of:

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted piperidine ring which often interacts with the hinge region of the kinase or projects vectors into solvent-exposed regions to improve properties.

GPCR Modulators: G protein-coupled receptors are a major class of drug targets, and piperidine-containing ligands are frequently developed as agonists, antagonists, or allosteric modulators for these receptors.

Spirocyclic Compounds: The functional groups on the piperidine ring can be used as handles to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.

The stereochemical information embedded in the (2S,4R) configuration can be transferred to the final target molecule, making it a useful chiral auxiliary or a key component of an enantiomerically pure drug substance.

Emerging Trends and Future Research Directions in Fluorinated Heterocyclic Chemistry

Innovations in Stereoselective Fluorination Methodologies

The precise control of stereochemistry during the synthesis of fluorinated piperidines is paramount, as the spatial arrangement of substituents dictates biological activity. Recent advancements have moved beyond classical fluorination techniques, which often require pre-functionalized and stereochemically defined precursors. nih.gov A significant innovation is the direct, highly diastereoselective synthesis of (multi)fluorinated piperidines from readily available fluoropyridine precursors. nih.gov

One prominent strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.gov This method allows for the formation of a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov For instance, the hydrogenation of fluoropyridines can be achieved using rhodium(I) complexes in conjunction with a boron-based reducing agent like pinacol (B44631) borane (B79455), leading to dearomatization followed by complete saturation of the ring. nih.govnih.gov This approach ensures a predictable cis-relationship between the substituents on the newly formed piperidine (B6355638) ring.

Another powerful method is the heterogeneous hydrogenation of fluoropyridines using a palladium catalyst. acs.orgnih.gov This protocol facilitates the cis-selective reduction of the pyridine (B92270) ring while being tolerant of other aromatic systems, enabling the synthesis of complex molecules. acs.org The robustness of this method is highlighted by its tolerance for air and moisture, making it highly practical. nih.gov The strategic choice of protecting groups on the nitrogen atom is crucial, as unprotected fluorinated piperidines can be volatile. nih.gov In situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) allows for high recovery yields. nih.govsemanticscholar.org

These methods represent a significant step forward, providing access to specific diastereomers of fluorinated piperidines, which was previously a major synthetic challenge. nih.gov The prevalence of the axial position for fluorine atoms has been noted in many of these hydrogenation experiments. nih.gov

| Method | Catalyst/Reagents | Key Features | Stereoselectivity | Reference(s) |

| Dearomatization-Hydrogenation | Rhodium(I) complex / Pinacol borane | One-pot process from fluoropyridines. | Highly diastereoselective for all-cis products. | nih.gov, nih.gov |

| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | Robust, simple, tolerant of air/moisture. Chemoselective reduction. | High cis-diastereoselectivity. | acs.org, semanticscholar.org, nih.gov |

| Asymmetric Hydrogenation | Ruthenium(II) complex | Two-step reduction of enamines. | High conversion with minimal defluorination. | mdpi.com |

Development of Novel Catalytic Systems for Fluorinated Heterocycle Synthesis

The synthesis of fluorinated heterocycles like (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol heavily relies on the development of efficient and selective catalytic systems. Transition metal catalysis, in particular, has been instrumental in advancing this field.

Rhodium and palladium catalysts are central to the hydrogenation of fluoropyridines. mdpi.com In 2019, a strategy was developed using a rhodium(I) complex with pinacol borane to achieve highly diastereoselective dearomatization and hydrogenation, yielding all-cis-(multi)fluorinated piperidines. nih.govmdpi.com However, this method had limitations regarding the scope of pyridine moieties it could accommodate. nih.gov To overcome this, a palladium-catalyzed hydrogenation was introduced in 2020, which proved suitable for a broader range of substrates and was less sensitive to reaction conditions. nih.govmdpi.com This system uses a commercially available heterogeneous palladium catalyst, which simplifies product isolation and catalyst recycling. acs.orgnih.gov

Beyond hydrogenation, other catalytic systems are emerging. Copper-catalyzed intramolecular C–H amination of N-fluoride amides has been developed for synthesizing pyrrolidines and piperidines. acs.org This method employs a [TpxCuL] complex (where Tpx is a tris(pyrazolyl)borate ligand) and proceeds through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org Such C-H functionalization approaches offer a more atom-economical route to heterocyclic systems. nih.gov Rhodium-stabilized donor/acceptor carbenes are also being explored for the direct C-H functionalization of saturated piperidines, where the choice of catalyst and nitrogen protecting group can direct the reaction to specific positions on the ring. nih.gov

The development of these catalytic systems is crucial for transforming abundant and inexpensive starting materials like fluoropyridines into valuable, highly functionalized fluorinated piperidines in a robust and straightforward manner. acs.orgnih.gov

| Catalyst System | Reaction Type | Substrate | Key Advantages | Reference(s) |

| Rhodium(I) / Pinacol Borane | Dearomatization / Hydrogenation | Fluoropyridines | High diastereoselectivity for all-cis products. | nih.gov, nih.gov, mdpi.com |

| Palladium on Carbon (Pd/C) | Heterogeneous Hydrogenation | Fluoropyridines | Broad substrate scope, robust, chemoselective. | acs.org, nih.gov, mdpi.com, nih.gov |

| Copper-Tris(pyrazolyl)borate | Intramolecular C-H Amination | N-fluoride amides | Forms piperidine ring via C-H activation. | acs.org |

| Rhodium-Carbene | C-H Functionalization | Saturated Piperidines | Site-selective functionalization of the piperidine ring. | nih.gov |

Mechanistic Understanding of Fluorine's Role in Chemical Reactivity

Understanding the fundamental role of fluorine in directing chemical reactivity is critical for designing effective synthetic strategies. The high electronegativity of fluorine and the strength of the carbon-fluorine bond significantly influence the electronic properties and conformation of molecules. nih.govdrishtiias.com In a compound like this compound, the CF3 group exerts a strong electron-withdrawing inductive effect, which lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa is a key tool in medicinal chemistry for optimizing drug-receptor interactions and pharmacokinetic properties.

Mechanistic studies of fluorination and reactions of fluorinated compounds are an active area of research. Studies on nucleophilic fluorination reactions have elucidated the competition between desired SN2 pathways and side reactions, such as the formation of carbenes. nih.gov In catalytic reactions, the fluorine atom can interact with the metal center. For instance, during the hydrogenation of fluoropyridines, hydrodefluorination is a potential side reaction that must be suppressed by the careful design of the catalytic system. semanticscholar.orgmdpi.com Similarly, in copper-catalyzed C-H amination, the mechanism involves the activation of an N-F bond, and a fluorinated copper(II) complex has been identified as a key intermediate. acs.org A deeper mechanistic understanding allows chemists to develop more efficient and selective reactions for synthesizing complex fluorinated molecules. acs.org

Exploration of New Fluorinated Chiral Building Blocks

Fluorinated chiral building blocks are foundational components for the synthesis of modern pharmaceuticals and agrochemicals. chimia.chrsc.org Compounds like this compound are highly valuable as they provide a pre-functionalized, stereochemically defined scaffold that can be elaborated into more complex target molecules. The piperidine motif is the most abundant heterocycle in pharmaceuticals, and combining it with fluorine offers significant advantages for drug discovery. nih.govsemanticscholar.org

The synthesis of these building blocks is an area of intense research. Chemo-enzymatic methods, which combine the power of chemical synthesis with the high selectivity of enzymes, represent one powerful strategy for producing optically active fluorine-containing compounds. chimia.ch Other approaches include the asymmetric catalytic reaction of fluorinated substrates to construct chiral centers. rsc.org The development of synthetic routes to optically pure and selectively fluorinated molecules is a continuing goal for organic chemists. acs.org

The utility of these building blocks lies in their ability to introduce fluorine-containing groups into molecules in a controlled manner. tandfonline.com The trifluoromethyl group and other fluorinated substituents can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. youtube.com Therefore, the availability of a diverse toolbox of fluorinated chiral building blocks, including variously substituted piperidines, is essential for medicinal chemists to explore new chemical space and design next-generation therapeutics. nih.gov The straightforward synthesis of enantioenriched fluorinated piperidines, for example through the hydrogenation of a pyridine bearing a chiral auxiliary, further expands the accessibility of these key structural motifs. acs.orgnih.gov

Sustainable Synthesis Approaches for Fluorinated Compounds

The increasing focus on green chemistry has spurred the development of more sustainable and environmentally benign methods for synthesizing fluorinated compounds. Traditional fluorination chemistry often relies on harsh reagents and conditions. Modern approaches aim to improve safety, reduce waste, and increase efficiency.

A key trend is the use of heterogeneous catalysts, such as palladium on carbon for the hydrogenation of fluoropyridines. acs.orgnih.gov These catalysts are easily separated from the reaction mixture, can often be recycled, and reduce the risk of metal contamination in the final product. This methodology provides a robust and simple route to fluorinated piperidines from inexpensive starting materials. acs.org

Another important area is the development of processes that avoid the use of hazardous reagents. For example, chemists have recently developed a method to introduce a trifluoromethyl group attached to a sulfur, nitrogen, or oxygen atom that avoids the use of PFAS reagents, offering an environmentally friendlier synthesis route. sciencedaily.com Similarly, new methods for synthesizing sulfonyl fluorides, key components in "click chemistry," utilize safe, low-cost, and easily handled materials that produce only non-toxic salts as by-products. sciencedaily.comeurekalert.org These green processes are expected to become preferred methods in both academic and industrial settings. sciencedaily.comeurekalert.org

The development of catalytic C-H functionalization reactions also aligns with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps required to build complex molecules. tandfonline.com As the demand for complex fluorinated molecules grows, the continued development of sustainable synthetic methodologies will be crucial for minimizing the environmental impact of chemical manufacturing. youtube.com

Rational Design Strategies Leveraging Trifluoromethyl Bioisosterism

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of modern drug design. nih.govresearchgate.net The trifluoromethyl (CF3) group is one of the most successful and widely used bioisosteres in medicinal chemistry. nih.gov

The CF3 group serves as a non-classical bioisostere for several functionalities, most notably the methyl (CH3) and nitro (NO2) groups. nih.govacs.org While sterically larger than a methyl group, the CF3 group is highly electronegative and lipophilic. Replacing a methyl group with a trifluoromethyl group can block sites of metabolic oxidation (specifically, hydroxylation of the methyl group), thereby increasing the drug's half-life. u-tokyo.ac.jp Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can be used to fine-tune receptor binding affinity. researchgate.net

Recent studies have demonstrated the successful replacement of an aliphatic nitro group with a CF3 group in positive allosteric modulators of the CB1 receptor. nih.govacs.org The resulting CF3-containing compounds were generally more potent and showed improved metabolic stability compared to their nitro-containing counterparts. nih.govacs.org This highlights the power of using the CF3 group to overcome the liabilities associated with certain functional groups, as the nitro group is often considered undesirable in drug candidates. nih.gov The rational application of trifluoromethyl bioisosterism allows medicinal chemists to systematically modify lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, making scaffolds like this compound highly attractive starting points for drug discovery programs. u-tokyo.ac.jp

| Group | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Properties |

| -CH₃ (Methyl) | 2.0 | 2.55 (Carbon) | Lipophilic, metabolically susceptible. |

| -CF₃ (Trifluoromethyl) | 2.7 | 3.98 (Fluorine) | Lipophilic, highly electronegative, metabolically stable. |

| -Cl (Chloro) | 1.8 | 3.16 | Electronegative, lipophilic. |

| -i-Pr (Isopropyl) | ~3.1 | 2.55 (Carbon) | Sterically demanding, lipophilic. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.